N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-4-(pyrrolidine-1-sulfonyl)benzamide
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Overview
Description
N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-4-(pyrrolidine-1-sulfonyl}benzamide is a synthetic compound that falls under the category of oxadiazole derivatives. These compounds are renowned for their versatile biological activities and are studied for potential applications in various scientific fields, including pharmacology and materials science. This compound, in particular, is of interest due to its unique structural features and potential pharmacological benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-4-(pyrrolidine-1-sulfonyl}benzamide can be approached through a multi-step reaction sequence:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(methylsulfanyl)benzohydrazide and 4-(pyrrolidine-1-sulfonyl)benzoic acid.
Formation of Intermediate: The first step involves the reaction of 3-(methylsulfanyl)benzohydrazide with cyanogen bromide under reflux to form 5-(3-(methylsulfanyl)phenyl)-1,3,4-oxadiazole.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 4-(pyrrolidine-1-sulfonyl)benzoic acid in the presence of a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Final Product: The reaction mixture is purified using column chromatography to obtain the final compound.
Industrial Production Methods
For large-scale production, the same synthetic route can be applied with optimized reaction conditions and scaled-up equipment. Continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-4-(pyrrolidine-1-sulfonyl}benzamide undergoes several types of chemical reactions:
Oxidation: It can be oxidized using agents like hydrogen peroxide to introduce sulfoxide or sulfone functionalities.
Reduction: Reduction reactions, such as the use of lithium aluminum hydride, can convert the oxadiazole ring to a simpler structure.
Substitution: Halogenation reactions can introduce halogen atoms into the phenyl ring, enhancing its biological activity.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).
Reduction Reagents: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The primary products of these reactions include sulfoxide or sulfone derivatives, reduced oxadiazole rings, and halogenated phenyl rings.
Scientific Research Applications
Chemistry
N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-4-(pyrrolidine-1-sulfonyl}benzamide is studied for its potential use as a building block in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to new materials with desirable properties.
Biology
In biological research, this compound is explored for its antimicrobial and antifungal properties. Studies have shown that it can inhibit the growth of certain bacterial and fungal strains, making it a candidate for the development of new antibiotics.
Medicine
The pharmacological potential of this compound is under investigation. Preliminary studies suggest that it may have anti-inflammatory and anticancer properties, possibly through the inhibition of specific enzymes or receptors involved in these diseases.
Industry
In the industrial sector, this compound can be used as a precursor for the synthesis of advanced materials with specific electronic or optical properties. Its stability and reactivity make it suitable for incorporation into polymers and other complex materials.
Mechanism of Action
The mechanism of action of N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-4-(pyrrolidine-1-sulfonyl}benzamide involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring and the sulfonyl group play a crucial role in binding to these targets, leading to the modulation of their activity.
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access and catalytic activity.
Receptor Binding: It can also bind to receptors on cell surfaces, altering signaling pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
**N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-4-(morpholine-1-sulfonyl}benzamide
**N-{5-[3-(ethylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-4-(pyrrolidine-1-sulfonyl}benzamide
**N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-4-(piperidine-1-sulfonyl}benzamide
Uniqueness
N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-4-(pyrrolidine-1-sulfonyl}benzamide stands out due to its unique combination of a methylsulfanyl group on the phenyl ring and a pyrrolidine sulfonyl group This specific structure enhances its biological activity and specificity compared to similar compounds
That wraps it up for our exploration into N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-4-(pyrrolidine-1-sulfonyl}benzamide. Enjoy exploring these chemical waters!
Properties
IUPAC Name |
N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S2/c1-29-16-6-4-5-15(13-16)19-22-23-20(28-19)21-18(25)14-7-9-17(10-8-14)30(26,27)24-11-2-3-12-24/h4-10,13H,2-3,11-12H2,1H3,(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUIDDZIIIPTDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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